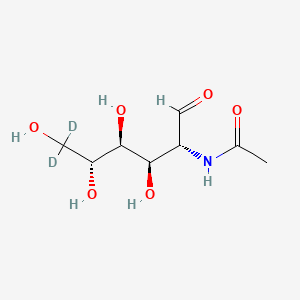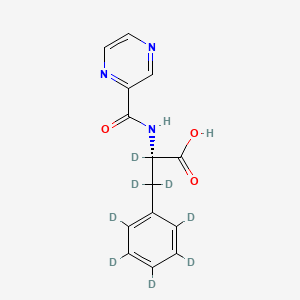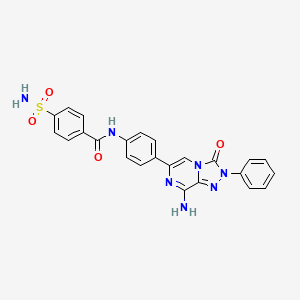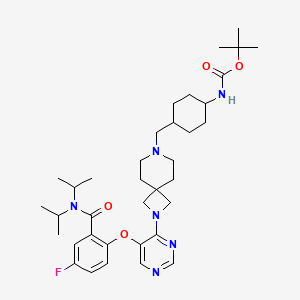![molecular formula C10H13N3O5 B12403108 4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)
4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[221]heptan-3-yl]pyrimidin-2-one is a small molecule that has garnered interest in various fields of scientific research This compound is characterized by its unique bicyclic structure, which includes a pyrimidin-2-one moiety and a dioxabicyclo[221]heptane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the dioxabicyclo[2.2.1]heptane ring: This step involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the pyrimidin-2-one moiety: This step involves the reaction of the dioxabicyclo[2.2.1]heptane intermediate with a suitable pyrimidine derivative, such as a halopyrimidine, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the dioxabicyclo[2.2.1]heptane ring can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidin-2-one moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group at the 4-position of the pyrimidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-substituted pyrimidine derivatives.
科学研究应用
4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one can be compared with other similar compounds, such as:
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]pyrimidin-2-one: This compound has a similar pyrimidine moiety but a different bicyclic ring system.
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one: This compound has a similar pyrimidine moiety but a different bicyclic ring system.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H13N3O5 |
|---|---|
分子量 |
255.23 g/mol |
IUPAC 名称 |
4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O5/c11-5-1-2-13(9(16)12-5)8-6-7(15)10(3-14,18-8)4-17-6/h1-2,6-8,14-15H,3-4H2,(H2,11,12,16)/t6-,7?,8+,10-/m0/s1 |
InChI 键 |
FCMRQQIZHFHCNG-MZGKANMLSA-N |
手性 SMILES |
C1[C@]2(C([C@H](O1)[C@@H](O2)N3C=CC(=NC3=O)N)O)CO |
规范 SMILES |
C1C2(C(C(O1)C(O2)N3C=CC(=NC3=O)N)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)

![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)

![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)



![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)

![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)

